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molecular formula C13H11NO3 B1291896 2-(Benzyloxy)isonicotinic acid CAS No. 467236-25-5

2-(Benzyloxy)isonicotinic acid

Cat. No. B1291896
M. Wt: 229.23 g/mol
InChI Key: JIVIAPHYBVSLIP-UHFFFAOYSA-N
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Patent
US07253178B2

Procedure details

To a suspension of 2-(benzyloxy)isonicotinic acid (12.6 g) and potassium hydrogencarbonate (8.3 g) in N,N-dimethylformamide (180 mL) was added dropwise iodomethane (4.8 mL) under ice-cooling, and then stirred at room temperature for 7 hours. The reaction solution was diluted with water, and extracted with ethyl acetate. The organic layer was washed with saturated ammonium chloride (×3), and then dried over anhydrous sodium sulfate and concentrated to give the title compound as a brown oil (13.07 g).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][N:17]=1)[C:12]([OH:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:18](=O)([O-])O.[K+].IC>CN(C)C=O.O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][N:17]=1)[C:12]([O:14][CH3:18])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CN1
Name
Quantity
8.3 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated ammonium chloride (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 13.07 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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